molecular formula C7H4BrClO2 B1265920 2-Bromo-3-chlorobenzoic acid CAS No. 56961-26-3

2-Bromo-3-chlorobenzoic acid

Cat. No.: B1265920
CAS No.: 56961-26-3
M. Wt: 235.46 g/mol
InChI Key: SITHNMNGOHVILG-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chlorobenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules. Additionally, this compound can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including oxidative stress, DNA damage, and apoptosis. These effects highlight the importance of dosage considerations in the use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are critical factors that determine its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-chlorobenzoic acid typically involves the bromination of 3-chlorobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like acetic acid or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from 2-chlorobenzoic acid. The steps include chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzoic acid
  • 3-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2-chlorobenzoic acid

Comparison: 2-Bromo-3-chlorobenzoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of bromine at the second position and chlorine at the third position makes it more reactive in nucleophilic substitution reactions compared to its isomers .

Properties

IUPAC Name

2-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHNMNGOHVILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275016
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-26-3
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chlorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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